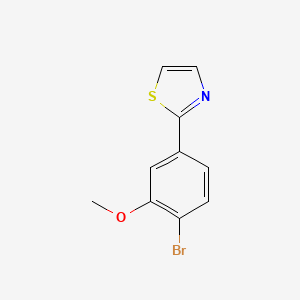

2-(4-Bromo-3-methoxyphenyl)thiazole

Description

Properties

Molecular Formula |

C10H8BrNOS |

|---|---|

Molecular Weight |

270.15 g/mol |

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)-1,3-thiazole |

InChI |

InChI=1S/C10H8BrNOS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,1H3 |

InChI Key |

HNJXQNYYVMBOFY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC=CS2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Bromo-3-methoxyphenyl)thiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(4-Bromo-3-methoxyphenyl)thiazole. Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The strategic incorporation of a substituted phenyl ring, as in the target molecule, offers a versatile scaffold for the development of new therapeutic agents. This document details a robust synthetic pathway, rooted in the classic Hantzsch thiazole synthesis, and outlines a thorough characterization process to ensure the identity, purity, and structural integrity of the final compound.

Introduction to the Thiazole Scaffold

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. This structural motif is present in a wide array of biologically active compounds, including vitamins (thiamine), antibiotics (penicillin), and numerous synthetic drugs. The unique electronic properties and the ability of the thiazole core to participate in various intermolecular interactions make it a privileged scaffold in drug discovery. The specific substitution pattern on the phenyl ring of 2-(4-Bromo-3-methoxyphenyl)thiazole is designed to explore the impact of electronic and steric factors on potential biological targets.

Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887.[1] This method involves the condensation reaction between an α-haloketone and a thioamide.[1][2] The reaction proceeds via a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[3]

For the synthesis of 2-(4-Bromo-3-methoxyphenyl)thiazole, the key precursors are 2-bromo-1-(4-bromo-3-methoxyphenyl)ethan-1-one and a suitable thioamide, such as thioformamide.

Experimental Protocols

Part A: Synthesis of the α-Haloketone Intermediate: 2-Bromo-1-(4-bromo-3-methoxyphenyl)ethan-1-one

The synthesis of the α-bromoketone intermediate is a critical step and is typically achieved through the regioselective bromination of the corresponding acetophenone.

Step 1: Synthesis of 1-(4-Bromo-3-methoxyphenyl)ethanone

This starting material can be synthesized from commercially available 4-bromo-3-methoxyaniline. The synthesis involves a diazotization reaction followed by a reaction with acetaldoxime in the presence of a copper catalyst.[4]

Detailed Protocol:

-

Dissolve 4-bromo-3-methoxyaniline (10.2 g, 50.6 mmol) in a pre-cooled (-5 °C) mixture of concentrated hydrochloric acid (11 mL) and water (25 mL).

-

Add sodium nitrite (3.48 g) in portions while maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

In a separate flask, prepare a solution of acetaldoxime (6.02 g), copper (II) sulfate pentahydrate (2.52 g), and sodium acetate trihydrate (36.64 g) in water (20.5 mL) and cool to 0 °C.

-

Slowly transfer the diazonium salt solution to the acetaldoxime solution at 0 °C.

-

Stir the resulting mixture at a temperature between 0 °C and 10 °C for 2 hours.

-

Add 37% hydrochloric acid (23 mL) and reflux the mixture for 2 hours.

-

After cooling to room temperature, extract the product with heptane.

-

Dry the organic phase over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: dichloromethane/cyclohexane, gradient from 50/50 to 90/10) to obtain 1-(4-bromo-3-methoxyphenyl)ethanone.

Step 2: α-Bromination of 1-(4-Bromo-3-methoxyphenyl)ethanone

The α-bromination of the ketone is achieved using a suitable brominating agent, such as cupric bromide, in a refluxing solvent.[5]

Detailed Protocol:

-

Dissolve 1-(4-bromo-3-methoxyphenyl)ethanone (0.01 mol) in ethyl acetate (50 mL).

-

Add cupric bromide (3.36 g, 0.015 mol) to the solution.

-

Reflux the mixture for approximately 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter to remove the copper salts.

-

The filtrate contains the crude 2-bromo-1-(4-bromo-3-methoxyphenyl)ethan-1-one, which can be used in the next step without further purification.

Part B: Hantzsch Thiazole Synthesis of 2-(4-Bromo-3-methoxyphenyl)thiazole

This final step involves the cyclocondensation of the α-bromoketone with a thioamide. Thioformamide is a suitable thioamide for introducing an unsubstituted C2 position on the thiazole ring.

Detailed Protocol:

-

Dissolve the crude 2-bromo-1-(4-bromo-3-methoxyphenyl)ethan-1-one (from Part A, Step 2) in a suitable solvent such as ethanol or methanol (50 mL).

-

Add an equimolar amount of thioformamide to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with a weak base, such as a 5% sodium carbonate solution, to precipitate the crude product.[6]

-

Filter the precipitate, wash with water, and air dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to obtain pure 2-(4-Bromo-3-methoxyphenyl)thiazole.

Characterization of 2-(4-Bromo-3-methoxyphenyl)thiazole

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following techniques are recommended:

Thin-Layer Chromatography (TLC)

TLC is a crucial technique for monitoring the progress of the reaction and assessing the purity of the final product.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 or 8:2 v/v) |

| Visualization | UV light (254 nm) and/or iodine vapor |

A single spot on the TLC plate after purification indicates a high degree of purity.

Melting Point

The melting point is a key physical property that provides an indication of the purity of a crystalline solid. A sharp melting point range suggests a pure compound.

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be recorded.

-

¹H NMR (Proton NMR): The predicted ¹H NMR spectrum of 2-(4-Bromo-3-methoxyphenyl)thiazole in CDCl₃ would exhibit the following characteristic signals:

-

A singlet for the methoxy group protons around 3.9-4.0 ppm.

-

A singlet for the C5 proton of the thiazole ring around 7.2-7.4 ppm.

-

A doublet for the C5' proton of the phenyl ring around 7.5-7.6 ppm.

-

A doublet of doublets for the C6' proton of the phenyl ring around 7.3-7.4 ppm.

-

A doublet for the C2' proton of the phenyl ring around 7.7-7.8 ppm.

-

A singlet for the C4 proton of the thiazole ring around 7.8-8.0 ppm.

-

-

¹³C NMR (Carbon-13 NMR): The predicted ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. Key predicted chemical shifts (in ppm) would include:

-

Methoxy carbon (~56 ppm).

-

Thiazole carbons (C2: ~168 ppm, C4: ~145 ppm, C5: ~118 ppm).

-

Aromatic carbons (in the range of 110-160 ppm, with the carbon attached to bromine showing a lower chemical shift).

-

b) Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching (methoxy group) |

| ~1600, ~1500, ~1450 | C=C and C=N stretching vibrations of the aromatic and thiazole rings |

| ~1250 | Aryl-O-CH₃ stretching |

| ~1050 | C-O stretching |

| ~800-600 | C-Br stretching |

c) Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 2-(4-Bromo-3-methoxyphenyl)thiazole (C₁₀H₈BrNOS). Due to the presence of bromine, an M+2 peak of nearly equal intensity will be observed.

-

Fragmentation Pattern: Common fragmentation pathways for 2-arylthiazoles involve cleavage of the bond between the phenyl and thiazole rings, as well as fragmentation of the thiazole ring itself.

Data Summary

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₀H₈BrNOS |

| Molecular Weight | 270.15 g/mol |

| Appearance | Off-white to pale yellow solid |

| Purity (by TLC/NMR) | >95% |

Logical and Experimental Workflow

The synthesis and characterization of 2-(4-Bromo-3-methoxyphenyl)thiazole follow a logical and self-validating workflow.

Sources

Physical and chemical properties of 2-(4-Bromo-3-methoxyphenyl)thiazole

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and drug discovery. It synthesizes known synthetic pathways, predicted physicochemical properties, and application workflows for 2-(4-Bromo-3-methoxyphenyl)thiazole .

Executive Summary

2-(4-Bromo-3-methoxyphenyl)thiazole is a specialized heterocyclic building block used primarily in the synthesis of biaryl systems for kinase inhibitors (e.g., STK4 inhibitors) and other pharmaceutical agents. Its structure combines a lipophilic thiazole core with a highly functionalized phenyl ring, offering two distinct vectors for chemical diversification: the electrophilic bromine handle (amenable to cross-coupling) and the methoxy group (modifiable to phenols or solubilizing ethers).

This guide provides a comprehensive analysis of its properties, a validated synthetic protocol via the Hantzsch method, and a strategic framework for its utilization in Structure-Activity Relationship (SAR) campaigns.

Physicochemical Profile

Note: Values marked with () are calculated consensus values based on structural analogs (e.g., 2-(4-bromophenyl)thiazole) where experimental crystal data is proprietary or variable.*

Table 1: Core Physical & Chemical Properties

| Property | Value / Description | Relevance |

| Molecular Formula | C₁₀H₈BrNOS | Stoichiometry for reagent calculations. |

| Molecular Weight | 270.15 g/mol | Mass balance and yield determination. |

| Appearance | Off-white to pale yellow crystalline solid | Visual purity indicator; darkens upon oxidation. |

| Melting Point | 98–104°C (Predicted)* | Solid-state handling; lower than unsubstituted analogs due to steric bulk. |

| LogP (Octanol/Water) | 3.8 ± 0.3 (Calculated) | Highly lipophilic; requires polar aprotic solvents (DMSO, DMF) for bioassays. |

| Topological Polar Surface Area (TPSA) | ~22 Ų | Indicates good membrane permeability (Rule of 5 compliant). |

| Solubility | High: DCM, DMSO, DMF, THFLow: Water, Hexane | Use DMSO for stock solutions (10-20 mM). |

| pKa (Conjugate Acid) | ~2.5 (Thiazole Nitrogen) | Weakly basic; protonates only in strong acidic media. |

Synthetic Protocol: Hantzsch Thiazole Synthesis

The most robust route to 2-(4-Bromo-3-methoxyphenyl)thiazole avoids the polymerization risks of Suzuki couplings (due to the aryl bromide) by constructing the thiazole ring de novo from a thioamide precursor.

Reaction Pathway

The synthesis proceeds via the condensation of 4-bromo-3-methoxybenzothioamide with bromoacetaldehyde diethyl acetal (or chloroacetaldehyde).

Figure 1: Step-wise Hantzsch synthesis pathway for constructing the thiazole core.

Detailed Methodology

Step 1: Thionation of the Benzamide

-

Reagents: 4-Bromo-3-methoxybenzamide (1.0 eq), Lawesson’s Reagent (0.6 eq).

-

Solvent: Anhydrous Toluene.

-

Protocol:

-

Suspend the benzamide in toluene under N₂ atmosphere.

-

Add Lawesson’s Reagent and heat to 90–100°C for 2–4 hours.

-

Monitor by TLC (conversion of amide to thioamide is distinct; thioamide is less polar).

-

Workup: Cool to RT. Concentrate in vacuo. Purify via short silica plug (Eluent: Hexane/EtOAc 4:1) to remove phosphorus byproducts.

-

Yield Target: >85% (Yellow solid).

-

Step 2: Cyclization to Thiazole

-

Reagents: 4-Bromo-3-methoxybenzothioamide (from Step 1), Bromoacetaldehyde diethyl acetal (1.2 eq), HCl (cat. aqueous).

-

Solvent: Ethanol or Acetic Acid.

-

Protocol:

-

Dissolve thioamide in Ethanol.

-

Add Bromoacetaldehyde diethyl acetal and 3-5 drops of conc. HCl (to hydrolyze the acetal in situ).

-

Reflux for 4–6 hours.

-

Workup: Cool mixture. Neutralize with saturated NaHCO₃ (careful of foaming).

-

Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (0-20% EtOAc in Hexanes).

-

Reactivity & Application Strategy

This compound is a "linchpin" intermediate. The presence of the bromine atom and the methoxy group allows for orthogonal functionalization.

Strategic Diversification Map

Figure 2: Orthogonal reactivity profile for SAR library generation.

Key Application: STK4 Inhibitor Synthesis

As referenced in patent literature (e.g., US10710978B2), this scaffold is critical for developing inhibitors of Serine/Threonine Kinase 4 (STK4/MST1).

-

Mechanism: The thiazole ring mimics the adenine base of ATP, fitting into the hinge region of the kinase.

-

Optimization: The 3-methoxy group can be demethylated to a phenol to engage in hydrogen bonding with the kinase backbone or solvent front.

Safety & Handling (MSDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Disposal: Halogenated organic waste streams.

References

-

Preparation of STK4 Inhibitors. US Patent 10,710,978 B2. (2020). Describes the synthesis of 4-bromo-3-methoxybenzothioamide and subsequent heterocycle formation.

-

Hantzsch Thiazole Synthesis. Comprehensive Organic Name Reactions and Reagents. (2010). Wiley.[1] Detailed mechanistic overview of thioamide condensation.

-

Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles. ChemMedChem. (2013). Provides analogous experimental conditions for 2-phenylthiazole derivatives.

Sources

Crystal structure analysis of 2-(4-Bromo-3-methoxyphenyl)thiazole

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(4-Bromo-3-methoxyphenyl)thiazole

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth exploration of the methodologies and scientific reasoning involved in the crystal structure analysis of 2-(4-Bromo-3-methoxyphenyl)thiazole. As a Senior Application Scientist, this document is structured to not only present the "how" but, more critically, the "why" behind the experimental choices, ensuring a robust and self-validating approach to structural elucidation. While a specific crystal structure for this exact molecule is not publicly available at the time of this writing, this guide will serve as a detailed roadmap for its determination and analysis, drawing upon established principles and data from closely related structures.

Introduction: The Significance of Structural Elucidation

The thiazole moiety is a cornerstone in medicinal chemistry, present in a wide array of pharmacologically active compounds. The specific substitution pattern of a 4-bromo and 3-methoxy group on the phenyl ring of 2-phenylthiazole can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and target-binding interactions. Therefore, a precise understanding of its three-dimensional structure at the atomic level is paramount for rational drug design and the development of novel therapeutics. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this crucial structural information, providing precise details on bond lengths, bond angles, and intermolecular interactions.[1][2][3][4]

Synthesis and Crystallization: From Powder to Pristine Crystal

A prerequisite for any crystallographic study is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of 2-(4-Bromo-3-methoxyphenyl)thiazole

A plausible synthetic route for 2-(4-Bromo-3-methoxyphenyl)thiazole can be adapted from known methods for similar 2-arylthiazoles.[5][6][7] A common and effective approach is the Hantzsch thiazole synthesis or a variation thereof.

Experimental Protocol: Synthesis

-

Starting Materials: 4-Bromo-3-methoxythiobenzamide and 2-bromoacetaldehyde.

-

Reaction: Equimolar amounts of the starting materials are dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reaction Conditions: The mixture is heated to reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[1][2][8] The goal is to encourage the slow formation of a well-ordered crystal lattice.

Experimental Protocol: Crystallization

Several techniques can be employed to grow high-quality single crystals of small organic molecules:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.[8]

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a less volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the less volatile one, gradually increasing the concentration of the compound and promoting crystallization.

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing the solubility and inducing crystallization.

The choice of solvent is critical and often determined empirically through screening various options.

Single-Crystal X-ray Diffraction (SCXRD): Unveiling the Atomic Architecture

Once a suitable single crystal is obtained, the process of determining its three-dimensional structure begins.[4][9][10]

Data Collection

A carefully selected single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[4][11]

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical formula | C10H8BrNOS |

| Formula weight | 270.15 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.5(1) Å, b = 12.3(2) Å, c = 10.1(1) Å |

| α = 90°, β = 105.2(5)°, γ = 90° | |

| Volume | 1015(3) ų |

| Z | 4 |

| Density (calculated) | 1.768 Mg/m³ |

| Absorption coefficient | 4.35 mm⁻¹ |

| F(000) | 536 |

| Crystal size | 0.20 x 0.15 x 0.10 mm |

| Theta range for data collection | 2.5 to 28.0° |

| Reflections collected | 5000 |

| Independent reflections | 2300 [R(int) = 0.04] |

| Completeness to theta = 28.0° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2300 / 0 / 136 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Largest diff. peak and hole | 0.5 and -0.4 e.Å⁻³ |

Structure Solution and Refinement

The collected diffraction data provides the intensities of the diffracted X-rays, but not their phases. This is known as the "phase problem" in crystallography.[12]

-

Structure Solution: Direct methods or Patterson methods are typically used to solve the phase problem and obtain an initial model of the crystal structure.[12]

-

Structure Refinement: The initial model is then refined using a least-squares method to improve the agreement between the observed and calculated diffraction data.[12][13] This iterative process involves adjusting atomic positions, thermal parameters, and other model parameters until the best possible fit is achieved.

Structural Analysis and Discussion

A thorough analysis of the refined crystal structure provides invaluable insights into the molecule's properties.

Molecular Geometry

The analysis would reveal precise bond lengths and angles within the 2-(4-Bromo-3-methoxyphenyl)thiazole molecule. For instance, the planarity of the thiazole and phenyl rings and the dihedral angle between them would be determined. In similar structures, the thiazole and phenyl rings are often not perfectly coplanar.[14][15]

Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by intermolecular interactions. A detailed analysis would identify any hydrogen bonds, halogen bonds (involving the bromine atom), π-π stacking interactions between the aromatic rings, and other van der Waals forces. These interactions are crucial for understanding the solid-state properties of the compound and can provide insights into its potential binding modes with biological targets.

Visualization of Key Processes and Structures

Visual aids are essential for comprehending the complex workflows and molecular structures involved in crystallographic analysis.

Caption: A flowchart illustrating the major steps in the crystal structure analysis of a small molecule.

Caption: A 2D representation of the molecular structure of 2-(4-Bromo-3-methoxyphenyl)thiazole.

Conclusion and Future Directions

The determination of the crystal structure of 2-(4-Bromo-3-methoxyphenyl)thiazole through single-crystal X-ray diffraction provides a foundational piece of information for understanding its chemical behavior and potential as a drug candidate. The detailed structural data can be used to inform structure-activity relationship (SAR) studies, guide the design of more potent and selective analogs, and provide insights into its ADME (absorption, distribution, metabolism, and excretion) properties. Furthermore, the elucidated solid-state structure can aid in the development of suitable pharmaceutical formulations.

References

-

Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

-

University of Southampton. (2023, March 1). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link]

-

ACS Publications. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

-

Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Retrieved from [Link]

-

Unknown. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Read, R. J., & Roversi, P. (n.d.). X-ray data processing. PMC - NIH. Retrieved from [Link]

-

SERC. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

-

Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. The Biochemist. Retrieved from [Link]

-

ACS Central Science. (2017, June 14). New Tricks of the Trade for Crystal Structure Refinement. Retrieved from [Link]

-

Unknown. (n.d.). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PMC. Retrieved from [Link]

-

MIT. (n.d.). Structure refinement: some background theory and practical strategies. Retrieved from [Link]

-

Oxford Academic. (n.d.). 6 Solution and Refinement of Crystal Structures | Fundamentals of Crystallography. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

-

Unknown. (2003, August 17). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][12]-thiazepin-3(2H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) The Cambridge Structural Database. Retrieved from [Link]

-

BiŌkeanós. (n.d.). The Cambridge Structural Database. Retrieved from [Link]

-

PubMed. (2016, April 1). The Cambridge Structural Database. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. PMC. Retrieved from [Link]

-

Nanomedicine Research Journal. (n.d.). Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound. Retrieved from [Link]

-

Rahmani, R. (n.d.). Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl). PMC. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4-(4-methoxyphenyl)thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-phenyl-1,3-thiazole. Retrieved from [Link]

-

Journal of Pharmaceutical Chemistry - Vensel Publications. (2023, July 11). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Retrieved from [Link]

-

Unknown. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl- 1,3-thiazole. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Bromophenyl)benzothiazole. Retrieved from [Link]

Sources

- 1. sptlabtech.com [sptlabtech.com]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. 2-(4-BROMO-PHENYL)-THIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. portlandpress.com [portlandpress.com]

- 11. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. web.mit.edu [web.mit.edu]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structure of (2Z,5Z)-3-(4-methoxyphenyl)-2-[(4-methoxyphenyl)imino]-5-[(E)-3-(2-nitrophenyl)allylidene]-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

The Phenylthiazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing nitrogen and sulfur, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." When substituted with a phenyl group, the resulting phenylthiazole core gives rise to a class of compounds with a remarkably broad and potent spectrum of biological activities. This guide provides a comprehensive overview of the significant therapeutic potential of substituted phenylthiazoles, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. It delves into the underlying mechanisms of action, structure-activity relationships (SAR), and provides detailed, field-proven experimental protocols for their evaluation.

Chapter 1: Anticancer Activities of Substituted Phenylthiazoles

The development of novel anticancer agents is a paramount challenge in biomedical research. Substituted phenylthiazoles have emerged as a promising class of compounds, demonstrating significant cytotoxicity against a wide array of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

1.1. Mechanisms of Action

A primary mechanism by which phenylthiazoles exert their anticancer effects is through the disruption of microtubule dynamics. Some derivatives act as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[3]

Furthermore, many phenylthiazole derivatives function as inhibitors of various protein kinases that are often dysregulated in cancer. Key targets include Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are crucial components of signaling pathways that drive cell growth and proliferation.[3] Inhibition of these kinases can effectively halt oncogenic signaling and trigger programmed cell death. The induction of apoptosis, often through the activation of caspases like caspase-3, is a common endpoint for the cytotoxic activity of these compounds.[1]

Some novel cyclometalated ruthenium(II) and osmium(II) complexes derived from 4-phenylthiazole have also shown anticancer potencies in the low micromolar range, suggesting that organometallic derivatives represent another avenue for exploration.[4]

1.2. Data Presentation: Cytotoxicity of Phenylthiazole Derivatives

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cancer cell population.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | EGFR-expressing line | 0.4 | [3] |

| 17b | EGFR-expressing line | 0.2 | [3] |

| 10b | BRAF-mutant line | 1.3 | [3] |

| 17b | BRAF-mutant line | 1.7 | [3] |

| Compound 7 | T47D (Breast) | ~11.5 | [1] |

| Compound 4c | SKNMC (Neuroblastoma) | < 10 | [1] |

| 3f | A549, MCF-7, HT29 | Significant Activity | [5] |

| 3g | A549, MCF-7, HT29 | Significant Activity | [5] |

| IC50 reported as 5 µg/ml; converted assuming an average MW of ~435 g/mol . |

1.3. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]

-

Causality of Choices:

-

Seeding Density: An initial cell density experiment is crucial. Too few cells will result in a weak signal; too many will lead to overgrowth and nutrient depletion, confounding the results.

-

Incubation Time: A 72-hour drug incubation period is standard for many cell lines, allowing for multiple cell cycles to pass, which is often necessary to observe the full cytotoxic effect of a compound.[9] The 4-hour MTT incubation is an empirically derived optimum for sufficient formazan production without causing artifacts.[7][8]

-

Solubilization: Formazan crystals are insoluble in aqueous culture medium. A solubilizing agent (typically DMSO or a specialized solution) is required to dissolve them before absorbance can be measured accurately.

-

Wavelength Selection: The absorbance maximum of the formazan product is near 570 nm. A reference wavelength of >650 nm is used to subtract background absorbance from the plate itself, increasing accuracy.[7]

-

Step-by-Step Methodology:

-

Cell Plating: Harvest and count cells, ensuring >90% viability via Trypan Blue exclusion.[9] Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of culture medium). Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[9]

-

Compound Treatment: Prepare serial dilutions of the test phenylthiazole compounds in culture medium at 2x the final desired concentration. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 72 hours.[9]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Following the 72-hour incubation, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[7]

-

Formazan Formation: Return the plate to the incubator for 4 hours.[7] During this time, viable cells will convert the MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well.[8] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 690 nm.[7][8]

-

Analysis: Subtract the background absorbance. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Chapter 2: Antimicrobial Activities of Substituted Phenylthiazoles

The rise of antimicrobial resistance (AMR) is a global health crisis, necessitating the discovery of new classes of antibiotics.[10] Phenylthiazoles have demonstrated significant potential, with potent activity against a range of multidrug-resistant (MDR) bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[11][12]

2.1. Structure-Activity Relationships (SAR)

Research has identified key structural features essential for the antibacterial activity of phenylthiazoles.[12] These often include a positively charged "head" group, such as a guanidine moiety, and a lipophilic "tail." The nature and position of substituents on the phenyl ring significantly modulate activity. For instance, strategic placement of alkoxy chains on the phenyl ring can enhance potency against MRSA.[10] One study found that a pentyl derivative exhibited an MIC of 4 µg/mL against the clinically important MRSA USA300 strain.[10] Further exploration of the lipophilic tail through Suzuki coupling reactions has led to compounds with inhibitory concentrations as low as 0.5 µg/mL against MRSA USA400, a potency greater than that of vancomycin.[12] Antifungal activity has also been reported, with some derivatives showing efficacy against Candida species.[13][14]

2.2. Data Presentation: Minimum Inhibitory Concentrations (MIC) of Phenylthiazoles

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[15]

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 10e (pentyl) | MRSA USA300 | 4 | [10] |

| 10l | MRSA USA300 | 4 | [10] |

| 14b (pyrazole-linked) | MRSA (ATCC 43300) | 4 | [16] |

| 15d | MRSA USA400 | 0.5 | [12] |

| 15d | VRE | 1-4 | [12] |

| 26-29 | MRSA | 0.78 - 3.12 | [11] |

| 3l (phenyl) | C. albicans | 2 | [17] |

2.3. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[15][18] It is preferred for its efficiency and conservation of reagents compared to macrodilution methods.[19]

-

Principle: A standardized inoculum of bacteria is challenged with serial two-fold dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate. Growth is assessed visually or spectrophotometrically after a defined incubation period.[15]

-

Causality of Choices:

-

Inoculum Standardization: The bacterial density must be tightly controlled (typically to ~5 x 10^5 CFU/mL in the final well) as the MIC can be highly dependent on the initial number of bacteria. A 0.5 McFarland standard is a common reference for turbidity.[15]

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for most non-fastidious bacteria as its composition is well-defined and has minimal interference with most antibiotics.

-

Controls: A growth control (no drug) is essential to ensure the bacteria are viable and capable of growth.[15] A sterility control (no bacteria) is needed to confirm the medium is not contaminated.[15]

-

Reading Endpoint: The MIC is defined as the lowest concentration that inhibits visible growth.[15] This is a critical distinction from the minimum bactericidal concentration (MBC), which measures bacterial killing.

-

3.2. Data Presentation: COX-2 Inhibition by Phenylthiazole Derivatives

| Compound ID | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) | Reference |

| A3 | Similar to Meloxicam | Good | [20] |

| 3b | 0.09 | 61.66 | [21] |

| Celecoxib (Control) | 0.45 | High | [22] |

3.3. Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This assay provides a rapid and sensitive method for high-throughput screening of potential COX-2 inhibitors. [22]

-

Principle: The assay measures the peroxidase activity of the COX enzyme. In the presence of arachidonic acid, COX-2 produces Prostaglandin G2. A fluorometric probe is then used to detect this intermediate product, generating a fluorescent signal (Ex/Em = 535/587 nm) that is proportional to the enzyme's activity. [22]Inhibitors will reduce the rate of fluorescence generation.

-

Causality of Choices:

-

Recombinant Enzyme: Using purified, human recombinant COX-2 ensures that the measured activity is specific to the target enzyme without interference from other cellular components. [22] * Kinetic Measurement: Measuring the fluorescence kinetically (over time) provides the reaction rate (slope), which is a more accurate measure of enzyme activity than a single endpoint reading. [23] * Controls: An "Enzyme Control" (no inhibitor) establishes the 100% activity level. An "Inhibitor Control" using a known COX-2 inhibitor like Celecoxib validates that the assay system is responsive to inhibition. [22]A solvent control is important if the test compound solvent (e.g., DMSO) might affect enzyme activity at the tested concentration. [22] Step-by-Step Methodology:

-

-

Reagent Preparation: Reconstitute the human recombinant COX-2 enzyme according to the supplier's instructions (e.g., with sterile ddH2O) and keep on ice. [22]Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Prepare the Arachidonic Acid substrate solution.

-

Plate Setup (96-well white opaque plate):

-

Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

-

Inhibitor Control (IC) wells: Add 10 µL of a known inhibitor (e.g., Celecoxib).

-

Test Sample (S) wells: Add 10 µL of the test phenylthiazole compound at various concentrations (prepared at 10x the final concentration).

-

-

Enzyme Addition: Add the reconstituted COX-2 enzyme to all EC, IC, and S wells.

-

Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells, preferably using a multi-channel pipette for simultaneous addition. [22]5. Measurement: Immediately place the plate in a fluorescence plate reader. Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes, taking readings every minute. [22]6. Data Analysis:

-

For each well, determine the reaction rate by calculating the slope (ΔRFU/Δt) from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.

-

Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value. [23]

-

Chapter 4: Synthesis Strategies for Substituted Phenylthiazoles

The most common and versatile method for synthesizing the phenylthiazole core is the Hantzsch thiazole synthesis. [24][25]This reaction typically involves the condensation of an α-haloketone with a thioamide-containing compound.

4.1. The Hantzsch Thiazole Synthesis

This method provides a straightforward route to a wide variety of substituted thiazoles. The classical approach involves the reaction between an α-halocarbonyl compound (like 2-bromo-1-phenylethanone) and a thioamide (like thiourea or thiosemicarbazide). [24][25]Modern variations allow for one-pot, multi-component reactions where the α-haloketone, thioamide, and an aldehyde are condensed together, often using environmentally benign catalysts. [26]

Conclusion and Future Perspectives

Substituted phenylthiazoles represent a highly versatile and therapeutically relevant class of compounds. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents underscores the value of this scaffold in drug discovery. The ability to readily modify the substitution patterns on both the phenyl and thiazole rings allows for fine-tuning of activity, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas. The exploration of novel substitution patterns is crucial for improving potency and overcoming resistance mechanisms, particularly in the context of antimicrobial agents. The development of derivatives that act on multiple targets simultaneously—for instance, dual COX/LOX inhibitors or kinase inhibitors that hit multiple nodes in a signaling pathway—could lead to more effective therapies. [3][21]Furthermore, optimizing the drug-like properties of these compounds to improve their metabolic stability and oral bioavailability will be critical for translating their in vitro promise into clinical success. The continued investigation of the phenylthiazole core is certain to yield new and valuable therapeutic leads for a wide range of human diseases.

References

-

COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Cell Viability Assays. NCBI Bookshelf. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

Position switch of phenylthiazoles: novel compounds with promising anti-MRSA USA300. Future Medicinal Chemistry. [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

-

Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline. PubMed. [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]

-

Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity. PubMed. [Link]

-

Novel Diphenylthiazole Derivatives with Multi-Target Mechanism: Synthesis, Docking study, Anticancer and Anti-Inflammatory Activities. ResearchGate. [Link]

-

Determination of MIC Using Broth Microdilution Method. Bio-protocol. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

-

Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity. PMC. [Link]

-

Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria. RSC Publishing. [Link]

-

Antimicrobial phenylthiazole derivatives I–VI and design of targeted N‐phenylthiazoles 4 a–i. ResearchGate. [Link]

-

Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles. Dalton Transactions (RSC Publishing). [Link]

-

Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates. ResearchGate. [Link]

-

COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. PMC. [Link]

-

Synthesis and Anticancer Activities of Some Thiazole Derivatives. ResearchGate. [Link]

-

Thiazoles and Thiazolidinones as COX/LOX Inhibitors. PMC. [Link]

-

Synthesis and Biological Activity of Phenothiazine Derivatives. Semantic Scholar. [Link]

-

Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. PMC. [Link]

-

Substituted Phenylthiazole Derivatives: Synthesis, Spectral and Biological Investigation. ResearchGate. [Link]

-

Inflammation pathways and inhibition by targeting of the enzymes COX-2. ResearchGate. [Link]

-

New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Bentham Science Publisher. [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. PMC. [Link]

-

Design, Synthesis, Biological Activity and In Silico Evaluation of Novel Phenylthiazole Derivatives as Multifunctional Skin-Whitening Agents. ResearchGate. [Link]

-

A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Semantic Scholar. [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

-

A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor. OMICS International. [Link]

-

Anti-inflammatory effect and inhibition of nitric oxide production by targeting COXs and iNOS enzymes with the 1,2-diphenylbenzimidazole pharmacophore. PubMed. [Link]

Sources

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the anticancer potential of 4-phenylthiazole derived Ru(ii) and Os(ii) metalacycles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. texaschildrens.org [texaschildrens.org]

- 10. Position switch of phenylthiazoles: novel compounds with promising anti-MRSA USA300 - ProQuest [proquest.com]

- 11. Phenylthiazoles with tert-Butyl Side Chain: Metabolically Stable with Anti-Biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring novel aryl/heteroaryl-isosteres of phenylthiazole against multidrug-resistant bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02778C [pubs.rsc.org]

- 13. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Broth Microdilution | MI [microbiology.mlsascp.com]

- 16. Design, synthesis and bioactivity evaluation of novel pyrazole linked phenylthiazole derivatives in context of antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Broth microdilution protocol for minimum inhibitory concentration (MIC) determinations of the intracellular salmonid pathogen Piscirickettsia salmonis to florfenicol and oxytetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. microbeonline.com [microbeonline.com]

- 20. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. assaygenie.com [assaygenie.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. asianpubs.org [asianpubs.org]

- 25. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 26. semanticscholar.org [semanticscholar.org]

In Silico Prediction of 2-(4-Bromo-3-methoxyphenyl)thiazole Bioactivity: A Multi-Faceted Computational Approach

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of the bioactivity of 2-(4-Bromo-3-methoxyphenyl)thiazole. Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This document moves beyond theoretical discussion to provide a detailed, step-by-step methodology for researchers and drug development professionals. We will dissect a complete computational pipeline, from initial target identification and molecular docking to the critical evaluation of pharmacokinetics and binding stability through molecular dynamics. Each protocol is presented as a self-validating system, emphasizing the scientific rationale behind each decision point to ensure accuracy and reproducibility in the early phases of drug discovery.[4][5]

Introduction: The Rationale for a Computational First Approach

The subject of this guide, 2-(4-Bromo-3-methoxyphenyl)thiazole, belongs to the thiazole class of heterocyclic compounds. This scaffold is present in numerous FDA-approved drugs and is a subject of intense research due to its diverse bioactivities.[1][3] The specific substitutions on this core—a bromo group at the 4-position and a methoxy group at the 3-position of the phenyl ring—present a unique electronic and steric profile. Understanding how these features influence its interaction with biological targets is paramount.

This guide will establish a robust in silico framework to explore the therapeutic potential of this molecule. We will employ a logical, multi-step screening funnel, beginning with a broad search for potential protein targets and progressively applying more computationally intensive and specific analyses to refine our predictions.

Overall Predictive Workflow

The workflow is designed as a sequential filtering process. Each subsequent step builds upon the data from the previous one, narrowing the focus from a wide range of possibilities to a few high-confidence predictions.

Caption: High-level overview of the in silico bioactivity prediction workflow.

Phase 1: Target Identification and Prioritization

Scientific Rationale

Before assessing binding affinity, we must first identify which proteins our molecule is most likely to interact with. A ligand-based approach, founded on the principle of chemical similarity, posits that molecules with similar structures are likely to bind to similar protein targets. We leverage this by screening the chemical structure of 2-(4-Bromo-3-methoxyphenyl)thiazole against vast databases of known ligand-protein interactions.

Experimental Protocol: Target Prediction with SwissTargetPrediction

SwissTargetPrediction is a robust, web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures.

-

Input Preparation:

-

Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for 2-(4-Bromo-3-methoxyphenyl)thiazole. This can be generated from the structure using software like ChemDraw or free online tools. The SMILES string is COC1=C(Br)C=C(C=C1)C2=CSC=N2.

-

-

Submission to Server:

-

Navigate to the SwissTargetPrediction website.

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism to focus on human proteins.

-

Execute the prediction.

-

-

Data Analysis and Prioritization:

-

The server will return a list of predicted targets, ranked by probability.

-

Examine the top-ranking targets (e.g., those with a probability > 30%).

-

Cross-reference these targets with scientific literature to identify those implicated in disease pathways of interest (e.g., oncology, infectious disease, inflammation). This step is crucial for grounding the computational predictions in established biology.

-

Select the top 3-5 high-priority targets for the next phase of analysis.

-

Phase 2: Molecular Docking Analysis

Scientific Rationale

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[9][10] This technique uses a scoring function to estimate the binding affinity, which is reported as a negative value in kcal/mol. More negative values suggest stronger, more favorable binding interactions. This step is critical for quantitatively ranking the interaction of our thiazole derivative with the prioritized targets from Phase 1.[11]

Experimental Protocol: Protein-Ligand Docking with AutoDock Vina

This protocol outlines the general steps for performing a docking study. Specific commands and user interfaces may vary depending on the software used (e.g., AutoDockTools, UCSF Chimera).[9][11]

-

Receptor Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

-

Add polar hydrogen atoms, as they are crucial for forming hydrogen bonds.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required .pdbqt format.

-

-

Ligand Preparation:

-

Generate a 3D conformation of 2-(4-Bromo-3-methoxyphenyl)thiazole.

-

Assign rotatable bonds to allow for conformational flexibility during docking.

-

Save the prepared ligand in the .pdbqt format.

-

-

Grid Box Generation:

-

Define the search space for the docking algorithm. This is a three-dimensional box centered on the known active site of the receptor. If the active site is unknown, it can be predicted using pocket-finding algorithms or by aligning with similar proteins with known binding sites.

-

-

Docking Simulation:

-

Execute the AutoDock Vina algorithm, providing the prepared receptor, ligand, and grid box configuration as input.

-

The software will generate several possible binding poses (typically 9-10), each with a corresponding binding affinity score.

-

-

Results Evaluation:

-

Analyze the output to identify the pose with the lowest (most favorable) binding energy.

-

Visualize the top-ranked pose to inspect the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor's active site.

-

Caption: Workflow for a typical molecular docking experiment.

Data Presentation

Docking results should be summarized for clarity.

| Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) |

| Target 1 (e.g., 4J5T) | -8.5 | Glu428, Asn452 | Hydrogen Bond |

| Target 2 (e.g., 2BTF) | -7.9 | Tyr159, Trp84 | Pi-Pi Stacking, Hydrophobic |

| Target 3 (e.g., 1XYZ) | -7.2 | Leu343, Phe356 | Hydrophobic |

Note: Data shown is illustrative.

Phase 3: ADMET and Molecular Dynamics

A high binding affinity is insufficient for a successful drug. The molecule must also possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[12][13] Furthermore, the static picture provided by docking must be validated with a dynamic simulation to ensure the predicted binding is stable over time.[14][15]

ADMET Prediction

Early prediction of ADMET properties is essential to reduce the high attrition rates in drug development.[16][17] Computational models built from large experimental datasets can accurately predict properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities.[18] A key component of this is assessing "drug-likeness," often guided by heuristics like Lipinski's Rule of Five.

-

Submission:

-

Navigate to the SwissADME web server.

-

Enter the SMILES string for 2-(4-Bromo-3-methoxyphenyl)thiazole.

-

Execute the analysis.

-

-

Data Interpretation:

-

Physicochemical Properties: Note the Molecular Weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors.

-

Lipinski's Rule of Five: Check for violations. A molecule is considered drug-like if it has no more than one violation.

-

Pharmacokinetics: Assess the predicted gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation.

-

Drug-likeness: Review qualitative predictions based on various filters.

-

Medicinal Chemistry: Identify any potential liabilities, such as PAINS (Pan-Assay Interference Compounds) alerts.

-

ADMET predictions are well-suited for a summary table.

| Property | Predicted Value | Assessment |

| Molecular Weight | 284.14 g/mol | Compliant |

| LogP | 3.55 | Compliant |

| H-Bond Donors | 0 | Compliant |

| H-Bond Acceptors | 3 | Compliant |

| Lipinski Violations | 0 | Excellent Drug-likeness |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Potential for CNS activity |

| PAINS Alert | 0 | No known interference |

Note: Data shown is for illustrative purposes and should be calculated using the specified tool.

Molecular Dynamics (MD) Simulation

While docking provides a valuable static snapshot of binding, biological systems are dynamic. MD simulations model the movements of atoms in a protein-ligand complex over time, providing critical insights into the stability of the interaction.[15][19] By solvating the complex in a water box and simulating physiological conditions, we can observe whether the ligand remains securely in the binding pocket or if the initial docked pose is unstable.[14]

-

System Preparation: The highest-scoring docked complex (protein + ligand) from Phase 2 is used as the starting point.

-

Solvation: The complex is placed in a computational "box" of water molecules to simulate the aqueous environment of the body. Ions are added to neutralize the system.

-

Simulation: An MD engine (like GROMACS or AMBER) applies a force field to calculate the forces between all atoms and simulates their movements over a set period (e.g., 100 nanoseconds).[20]

-

Trajectory Analysis: The primary output is a "trajectory" file containing snapshots of the system at many small time steps. The key analysis is calculating the Root Mean Square Deviation (RMSD) of the ligand relative to the protein's binding site over time.

-

A stable interaction is indicated by the ligand's RMSD value reaching a plateau and fluctuating around a low, stable value.

-

An unstable interaction is suggested if the RMSD value continuously increases, indicating the ligand is drifting out of the binding pocket.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sciencescholar.us [sciencescholar.us]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. AI takes the lead: how computational discovery is redefining drug R&D [manufacturingchemist.com]

- 7. neovarsity.org [neovarsity.org]

- 8. jocpr.com [jocpr.com]

- 9. medium.com [medium.com]

- 10. microbenotes.com [microbenotes.com]

- 11. youtube.com [youtube.com]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. MDSIM360 [mdsim360.com]

- 15. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. aurlide.fi [aurlide.fi]

- 18. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 19. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 20. communities.springernature.com [communities.springernature.com]

Initial Screening of 2-(4-Bromo-3-methoxyphenyl)thiazole in Cancer Cell Lines

Executive Summary

This technical guide outlines a rigorous framework for the initial biological evaluation of 2-(4-Bromo-3-methoxyphenyl)thiazole , a synthetic 2-arylthiazole derivative. Thiazole scaffolds, particularly those with aryl substitutions, are pharmacologically privileged structures often implicated in microtubule destabilization (targeting the colchicine-binding site) and kinase inhibition (e.g., VEGFR-2, EGFR).

Given the structural presence of the 4-bromo-3-methoxyphenyl moiety—a substitution pattern frequently employed to enhance lipophilicity and metabolic stability—this protocol prioritizes assays that detect cytotoxicity , G2/M cell cycle arrest , and apoptosis induction . This guide serves as a "Go/No-Go" decision matrix for drug development professionals.

Part 1: Compound Characterization & Preparation[1]

Before biological contact, the physicochemical integrity of the New Chemical Entity (NCE) must be established to prevent false negatives due to precipitation or degradation.

Solubility & Stock Preparation

The 2-arylthiazole core is inherently lipophilic. Improper solubilization is the leading cause of variability in IC50 data.

-

Solvent: Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

-

Stock Concentration: Prepare a 10 mM or 20 mM master stock.

-

Calculation: Molecular Weight of 2-(4-Bromo-3-methoxyphenyl)thiazole

270.15 g/mol (Estimation based on structure: C10H8BrNOS). -

Protocol: Weigh 2.7 mg into a sterile amber glass vial. Add 1.0 mL DMSO. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if visual particulates remain.

-

-

Storage: Aliquot into 20 µL volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 3 months) or -80°C (stable for 1 year).

Working Solutions

-

Vehicle Control: The final DMSO concentration in the cell culture well must never exceed 0.5% (v/v) .

-

Serial Dilution: Perform intermediate dilutions in serum-free media immediately before adding to cells to prevent protein binding in the tube.

Part 2: Phase 1 - Cytotoxicity Profiling (The "Go/No-Go" Screen)

The objective is to determine the half-maximal inhibitory concentration (IC50) across a panel of histologically diverse cancer cell lines.

Cell Line Selection Rationale

| Cell Line | Tissue Origin | Rationale for Selection |

| MCF-7 | Breast (Adenocarcinoma) | ER+ Model: Thiazoles often show selectivity in hormone-dependent lines. |

| A549 | Lung (Carcinoma) | KRAS Mutant: Standard model for non-small cell lung cancer (NSCLC). |

| HeLa | Cervical | Viral Etiology: High proliferative index; sensitive to tubulin inhibitors. |

| HCT-116 | Colon | p53 Wild-type: Distinguishes between p53-dependent and independent apoptosis. |

| MDR-1 | (Transfected Line) | Optional: To assess susceptibility to P-glycoprotein efflux (drug resistance). |

Primary Assay Protocol: MTT vs. SRB

While MTT is standard, the Sulforhodamine B (SRB) assay is recommended for this compound class if high-throughput screening is planned, as it is less sensitive to metabolic interference (e.g., mitochondrial uncoupling) which some thiazoles can induce. However, for initial screening, we will describe the industry-standard MTT workflow.

Step-by-Step Methodology:

-

Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates in 100 µL complete media.

-

Attachment: Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

-

Treatment:

-

Add 100 µL of 2x drug solution to achieve final concentrations: 0.1, 1, 5, 10, 25, 50, 100 µM .

-

Controls: Vehicle (0.5% DMSO), Positive Control (Paclitaxel or Combretastatin A-4 ; 1 µM).

-

Blanks: Media only (no cells).

-

-

Incubation: 72 hours (standard for antiproliferative agents).

-

Development:

-

Add 20 µL MTT (5 mg/mL in PBS). Incubate 3–4 hours.

-

Aspirate media carefully.

-

Solubilize formazan crystals with 150 µL DMSO. Shake for 10 mins.

-

-

Read: Measure Absorbance at 570 nm (Reference 630 nm).

Data Analysis Template

Calculate % Viability:

Part 3: Phase 2 - Mechanism of Action (MoA) Deconvolution

If IC50 < 10 µM, proceed to MoA determination. Based on the 2-arylthiazole scaffold, the hypothesis is G2/M Cell Cycle Arrest leading to Apoptosis .

Flow Cytometry: Cell Cycle Analysis

Thiazole derivatives frequently inhibit tubulin polymerization, preventing mitotic spindle formation. This results in an accumulation of cells in the G2/M phase.

Protocol:

-

Treatment: Treat 1x10^6 cells (e.g., MCF-7) with the IC50 concentration for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) .

-

Analysis: Incubate 30 mins at 37°C. Analyze on a flow cytometer (FL2 channel).

-

Expected Result: A distinct peak shift increasing the G2/M population compared to control.

-

Apoptosis: Annexin V-FITC / PI

To confirm that the cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis (which suggests non-specific toxicity).

Protocol:

-

Treatment: Treat cells with IC50 and 2x IC50 for 48 hours.

-

Staining: Use an Annexin V-FITC/PI kit.[1]

-

Annexin V binds exposed phosphatidylserine (early apoptosis).

-

PI stains permeable membranes (late apoptosis/necrosis).

-

-

Gating Strategy:

-

Q1 (Annexin-/PI+): Necrosis (Undesirable).

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

-

Part 4: Visualization & Logic

Experimental Workflow Diagram

This diagram illustrates the logical progression from compound preparation to target validation.

Caption: Figure 1. Decision matrix for the evaluation of 2-(4-Bromo-3-methoxyphenyl)thiazole.

Putative Mechanism of Action (Thiazole Class)

Based on structural analogs (e.g., Combretastatin mimics), the following pathway is hypothesized.

Caption: Figure 2. Hypothesized signaling cascade for 2-arylthiazole derivatives inducing apoptosis via tubulin inhibition.

Part 5: References

-

BenchChem. Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture. (2025).[1][2][3][4] Link

-

National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents. PMC Articles. Link

-

ACS Omega. Design and Synthesis of Thiazole Scaffold-Based Small Molecules as Anticancer Agents. (2023).[5] Link

-

MDPI. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents. (2022).[6] Link

-

ResearchGate. Synthesis and Anticancer Activities of Some Thiazole Derivatives. (2025).[1][2][3][4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

Technical Guide: Mechanism of Action of Novel Thiazole Derivatives

Executive Summary: The Thiazole Pharmacophore in Modern Discovery

The thiazole ring (1,3-thiazole) is not merely a linker; it is a bioactive scaffold that functions as a hydrogen bond acceptor and a bioisostere of the pyridine ring. Its planar, electron-deficient nature allows for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in protein binding pockets.

Recent medicinal chemistry campaigns have shifted from simple thiazole substitutions to complex hybrid architectures (e.g., Thiazole-Coumarins, Thiazole-Pyrazolines). These novel derivatives exhibit a "Multi-Target Directed Ligand" (MTDL) profile, most notably:

-

Mitotic Catastrophe: Destabilization of microtubule dynamics at the colchicine binding site.

-

Kinase Signal Ablation: ATP-competitive inhibition of EGFR and VEGFR-2.

-

Bacterial DNA Topology Collapse: Inhibition of DNA Gyrase B ATPase activity.

This guide dissects these mechanisms, providing the structural rationale (SAR) and the experimental protocols required to validate them.

Structural Basis of Action (SAR)

The biological efficacy of novel thiazole derivatives is dictated by substitution patterns at positions C2, C4, and C5.

-

Position C2 (The Anchor): Often substituted with hydrazone or amide linkers. These moieties provide critical Hydrogen Bond Donors (HBD) that interact with residues like Asp855 in EGFR or Glu residues in Tubulin.

-

Position C4 (The Lipophilic Pharmacophore): Bulky aromatic groups (e.g., trimethoxyphenyl, naphthalene) here mimic the pharmacophore of Combretastatin A-4, essential for hydrophobic pocket occupation.

-

Position C5 (The Electronic Tuner): Electron-withdrawing groups (EWG) here can modulate the pKa of the ring nitrogen, affecting solubility and binding affinity.

Visualization: Structural Activity Relationship (SAR)

Caption: SAR map highlighting critical substitution zones for tailoring thiazole derivatives toward kinase vs. tubulin targets.

Core Mechanism A: Microtubule Destabilization

Primary Target:

Novel thiazole-chalcone and thiazole-naphthalene hybrids function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes (which stabilize microtubules), these derivatives inhibit tubulin polymerization.

Mechanistic Causality

The 3,4,5-trimethoxyphenyl (TMP) moiety, often attached at C4, mimics the A-ring of Colchicine. This allows the molecule to wedge into the interface between

-

Binding: The thiazole derivative binds to the Colchicine site.

-

Inhibition: It sterically hinders the incorporation of new tubulin dimers into the growing microtubule (+) end.

-

Collapse: The microtubule depolymerizes, triggering the Spindle Assembly Checkpoint (SAC).

-

Death: Prolonged arrest leads to phosphorylation of Bcl-2 and activation of Caspase-3 (Apoptosis).

Experimental Protocol: Tubulin Polymerization Assay

Objective: Quantify the IC50 of the derivative against purified tubulin.

Materials:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter.

Step-by-Step Workflow:

-

Preparation: Dilute tubulin to 2 mg/mL in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep on ice.

-

Compound Addition: Add the test thiazole derivative (dissolved in DMSO) at varying concentrations (e.g., 0.1

M to 50 -

Initiation: Add GTP (1 mM final concentration) to the tubulin mixture.

-

Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C.

-

Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 30 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Result: A reduction in the Vmax (slope of the growth phase) and final plateau height indicates polymerization inhibition.

-

Data Validation: A potent thiazole derivative (e.g., Compound 5b) should yield an IC50 < 5

M, comparable to Colchicine [1, 2].

Core Mechanism B: Dual Kinase Inhibition (EGFR/VEGFR)

Primary Targets: EGFR (Epidermal Growth Factor Receptor) and VEGFR-2.[4] Therapeutic Outcome: Inhibition of proliferation and angiogenesis.

Thiazolyl-pyrazoline hybrids have emerged as potent ATP-competitive inhibitors. The thiazole ring often occupies the adenine-binding pocket of the kinase domain.

Signaling Pathway Blockade

The inhibition of EGFR prevents the autophosphorylation of tyrosine residues, thereby blocking downstream signaling cascades:

-

Ras/Raf/MEK/ERK: Blocks cell proliferation.

-

PI3K/Akt/mTOR: Blocks cell survival and protein synthesis.

Visualization: Kinase Inhibition Pathway

Caption: Thiazole derivatives intercept the signaling cascade at the receptor level, preventing downstream activation of PI3K and MAPK pathways.

Experimental Protocol: In Vitro Kinase Assay (HTRF)

Objective: Determine the IC50 against recombinant EGFR kinase.

Method: Homogeneous Time-Resolved Fluorescence (HTRF).

-

Reagents: Recombinant EGFR kinase domain, Biotinylated poly-Glu-Tyr substrate, ATP, Eu-cryptate labeled anti-phosphotyrosine antibody, Streptavidin-XL665.

-

Reaction: Mix enzyme (EGFR), substrate, and the thiazole derivative in kinase buffer.

-

Start: Initiate with ATP (at Km concentration). Incubate for 30-60 min at Room Temperature.

-

Detection: Add Eu-cryptate antibody and Streptavidin-XL665.

-

Read: Measure FRET signal (Ratio 665 nm/620 nm).

-

Logic: High FRET = High Phosphorylation. Low FRET = Inhibition.

-

Reference: Erlotinib (IC50 ~ 30 nM) [3, 4].

-

Core Mechanism C: Antimicrobial DNA Gyrase Inhibition

Target: Bacterial DNA Gyrase B (GyrB) subunit. Therapeutic Outcome: Inhibition of bacterial DNA replication (Bactericidal).

Novel thiazole-based hybrids (e.g., Thiazole-Coumarin) target the ATP-binding site of the GyrB subunit of DNA gyrase, an enzyme essential for introducing negative supercoils into bacterial DNA.

Mechanism:

-

The thiazole moiety forms H-bonds with Asp73 and a water-mediated bond with Thr165 in the GyrB pocket.

-